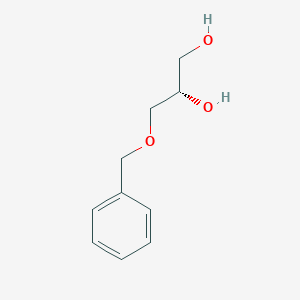

(S)-(-)-3-Benzyloxy-1,2-propanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938348 | |

| Record name | 3-(Benzyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-85-8 | |

| Record name | (-)-3-Benzyloxy-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block in pharmaceutical development. The information is presented to support research and development activities, with a focus on quantitative data, detailed experimental protocols, and visualization of its synthetic utility.

Core Chemical and Physical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether or 1-O-Benzyl-sn-glycerol, is a chiral compound widely utilized in the stereoselective synthesis of biologically active molecules. Its chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Melting Point | 24-26 °C (lit.) | |

| Boiling Point | 261 °C (lit.) | |

| Density | 1.140 g/mL at 20 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.533 | [2] |

| Purity | >98.0% (GC) |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 17325-85-8 | [1] |

| IUPAC Name | (2S)-3-(phenylmethoxy)propane-1,2-diol | [1] |

| Synonyms | (S)-(-)-Glycerol α-Benzyl Ether, 1-O-Benzyl-sn-glycerol | [1] |

| InChI | InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1 | [1] |

| SMILES | C1=CC=C(C=C1)COC--INVALID-LINK--O | [1] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Spectrum | Key Peaks/Shifts (Solvent) |

| ¹H NMR | (CDCl₃, 500 MHz) δ 7.40–7.28 (m, 5H), 4.55 (s, 2H), 3.89 (dq, J = 9.9, 5.1 Hz, 1H), 3.73–3.60 (m, 2H), 3.56 (qd, J = 9.7, 5.1 Hz, 2H), 2.74 (s, 1H), 2.26 (s, 1H) |

| ¹³C NMR | (CDCl₃, 126 MHz) δ 137.64, 128.54, 127.96, 127.81, 73.63, 71.82, 70.61, 64.10 |

| IR (ATR) | Data available, specific peaks not detailed in search results. |

| Mass Spectrometry (GC-MS) | Data available, specific fragmentation not detailed in search results. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound

A common and effective method for the enantioselective synthesis of this compound involves the ring-opening of a chiral glycidyl ether. This protocol is adapted from general procedures for the synthesis of glycerol monoethers from glycidol.[3]

Materials:

-

(R)-Glycidyl benzyl ether

-

Sulfuric acid (0.1 M)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate (saturated aqueous solution)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-Glycidyl benzyl ether.

-

Add an excess of 0.1 M aqueous sulfuric acid to the flask.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by silica gel column chromatography to obtain high-purity this compound.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Equipment:

-

Chromatography column

-

Fraction collector

-

TLC plates and developing chamber

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can also be employed for the separation and purification of the enantiomers.[4][5][6]

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of several important pharmaceutical compounds.

Synthesis of Cidofovir (HPMPC)

It is a crucial starting material for the synthesis of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (HPMPC), also known as Cidofovir.[7][8] Cidofovir is an antiviral medication used to treat cytomegalovirus (CMV) retinitis in patients with AIDS.[8] The drug works by inhibiting viral DNA synthesis.[9]

Synthesis of Cationic Cardiolipin Analogs

This chiral diol is also utilized in the synthesis of cationic cardiolipin analogs.[10] These synthetic lipids are being investigated as non-viral vectors for gene therapy and as drug delivery systems, capable of facilitating the transport of biologically active agents into cells.[10][11]

Mandatory Visualization

The following diagram illustrates the synthetic pathway of the antiviral drug Cidofovir, highlighting the central role of this compound as a key chiral building block.

Caption: Synthetic pathway of Cidofovir from this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]

- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]

- 7. scilit.com [scilit.com]

- 8. (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (cidofovir): results of a phase I/II study of a novel antiviral nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of (S)-1-[(3-hydroxy-2-phosphonyl methoxy) propyl] cytosine on the replication and morphogenesis of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of cationic cardiolipin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20050277611A1 - Cationic cardiolipin analoges and its use thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol (CAS: 17325-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3-Benzyloxy-1,2-propanediol, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a crucial chiral building block in modern organic synthesis. Its stereochemical purity and versatile functional groups make it an invaluable intermediate in the pharmaceutical industry, particularly in the development of antiviral and cardiovascular drugs, as well as in the construction of specialized drug delivery systems. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and key applications, with a focus on detailed experimental protocols and logical workflows.

Physicochemical Properties

This compound is a white to light yellow solid or a colorless to light yellow clear liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 17325-85-8 | |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 261 °C | [3] |

| Density | 1.140 g/mL at 20 °C | [4][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

Synthesis of this compound

The enantiomerically pure this compound is most effectively synthesized via the enzymatic kinetic resolution of racemic benzyl glycidyl ether. This method utilizes the stereoselectivity of certain enzymes, such as epoxide hydrolases, to preferentially hydrolyze one enantiomer of the epoxide, leaving the other unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Benzyl Glycidyl Ether

This protocol is a representative method based on the use of a microbial epoxide hydrolase.

Materials:

-

Racemic benzyl glycidyl ether

-

Whole cells of a microorganism expressing epoxide hydrolase (e.g., Talaromyces flavus or Bacillus alcalophilus)[1]

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Biocatalyst Preparation: Cultivate the selected microorganism (e.g., Talaromyces flavus) in a suitable nutrient medium to induce the expression of epoxide hydrolase. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Enzymatic Resolution:

-

Prepare a suspension of the microbial cells in a phosphate buffer (pH 7.0).

-

Add racemic benzyl glycidyl ether to the cell suspension. The substrate concentration should be optimized for the specific enzyme activity.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

-

Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the product and the remaining substrate.

-

The reaction is typically stopped when approximately 50% conversion is reached to achieve high enantiomeric excess for both the diol product and the unreacted epoxide.

-

-

Work-up and Extraction:

-

Once the desired conversion is achieved, separate the microbial cells from the reaction mixture by centrifugation or filtration.

-

Extract the aqueous phase with ethyl acetate multiple times to recover the this compound.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.[6]

-

Elute with a mixture of hexane and ethyl acetate, gradually increasing the polarity of the eluent.

-

Collect the fractions containing the pure this compound.

-

Confirm the purity and identity of the final product using techniques such as NMR, and determine the enantiomeric excess using chiral HPLC.

-

Synthesis Workflow

Applications in Drug Development

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from its predefined stereochemistry and the presence of two hydroxyl groups that can be selectively functionalized.

Antiviral Agents

A significant application of this compound is in the preparation of nucleotide analogs with antiviral activities. The chiral diol backbone serves as a key structural motif in these molecules, which are designed to interfere with viral replication.

Drug Delivery Systems

This compound is also used to synthesize cationic cardiolipin analogs. These synthetic lipids are components of drug delivery systems, such as transfection reagents, which are used to introduce nucleic acids into cells for therapeutic or research purposes.

Other Pharmaceutical Applications

The structural framework of this compound makes it a suitable precursor for the synthesis of other biologically active molecules, including certain beta-blockers and HIV protease inhibitors.

Logical Relationship in Drug Synthesis

Conclusion

This compound is a cornerstone chiral building block in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. The enzymatic kinetic resolution of racemic benzyl glycidyl ether provides an efficient and environmentally friendly route to this valuable compound. Its continued use in the development of novel therapeutics underscores the importance of stereochemistry in modern drug design and development. This guide provides essential technical information for researchers and scientists working with this versatile chemical intermediate.

References

- 1. Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 5. 3-Benzyloxy-1,2-propanediol | 4799-67-1 [chemicalbook.com]

- 6. Benzyl Glycidyl Ether: Synthesis Method and Bioresolution_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Characteristics of 1-O-Benzyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-O-Benzyl-sn-glycerol, a key intermediate in pharmaceutical and biochemical research. This document is intended to serve as a valuable resource for professionals in drug development and scientific research, offering detailed data, experimental protocols, and logical visualizations to support laboratory work and formulation development.

Core Physical and Chemical Properties

1-O-Benzyl-sn-glycerol, also known as (S)-(-)-3-benzyloxy-1,2-propanediol, is a versatile chiral building block. Its unique structure, featuring a glycerol backbone with a benzyl ether at the sn-1 position, imparts properties that are highly valuable in the synthesis of complex bioactive molecules and as a component in drug delivery systems.[1] The benzyl group can enhance the solubility and stability of various therapeutic agents.[1][2]

Data Presentation: Physical Characteristics

| Property | Value | Reference |

| Chemical Name | 1-O-Benzyl-sn-glycerol | |

| Synonym(s) | This compound | [1] |

| CAS Number | 17325-85-8 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1][3] |

| Molecular Weight | 182.22 g/mol | [1][3] |

| Appearance | Yellow oil | [1] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and DMSO. Sparingly soluble in aqueous buffers. | Inferred from structure and supplier data |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical characteristics of oily compounds like 1-O-Benzyl-sn-glycerol.

Determination of Boiling Point (Micro Capillary Method)

Given that 1-O-Benzyl-sn-glycerol is often handled in small quantities for research purposes, the micro capillary method is a suitable technique for determining its boiling point. This method is advantageous as it requires a minimal amount of the sample.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, the sample is heated in a small tube containing an inverted capillary. As the liquid heats, its vapor fills the capillary. Upon cooling, the liquid is drawn into the capillary at the moment its vapor pressure equals the atmospheric pressure, and this temperature is recorded as the boiling point.

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Heating fluid (e.g., mineral oil)

-

Rubber band or thread

Procedure:

-

Place a few drops of 1-O-Benzyl-sn-glycerol into the small test tube.

-

Invert the sealed capillary tube and place it (open end down) into the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the Thiele tube or melting point apparatus, making sure the heating fluid level is appropriate.

-

Begin to heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air and then the sample's vapor escape.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Solubility

This protocol outlines a qualitative method for determining the solubility of an oily compound in various solvents.

Principle: The principle of "like dissolves like" governs solubility. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents. 1-O-Benzyl-sn-glycerol has both polar (two hydroxyl groups) and nonpolar (benzyl group, hydrocarbon backbone) characteristics, suggesting it will be soluble in a range of organic solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

-

A range of solvents (e.g., water, ethanol, chloroform, dimethyl sulfoxide (DMSO))

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of a chosen solvent to its corresponding test tube.

-

Add one to two drops of 1-O-Benzyl-sn-glycerol to the solvent.

-

Vigorously shake or vortex the mixture for approximately 60 seconds.

-

Allow the mixture to stand and observe the results.

-

Record the solubility based on the following criteria:

-

Soluble: The mixture is a single, clear phase with no visible droplets of the oil.

-

Partially Soluble: The mixture is cloudy or forms an emulsion, with some undissolved oil droplets remaining.

-

Insoluble: Two distinct layers are present, and the oil does not appear to mix with the solvent.

-

-

Repeat the procedure for each of the selected solvents.

Visualization of Logical Relationships

The physical properties of 1-O-Benzyl-sn-glycerol are directly linked to its utility in research and drug development. The following diagram illustrates this relationship.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (S)-(-)-Benzylglycerol

(S)-(-)-Benzylglycerol, a chiral molecule, is a valuable building block in the synthesis of a variety of biologically active compounds and pharmaceutical intermediates. Its specific stereochemistry and functional groups make it a crucial component in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Properties of (S)-(-)-Benzylglycerol

The fundamental chemical and physical properties of (S)-(-)-Benzylglycerol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1][2] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Appearance | Off-White Waxy Solid | [2] |

| Melting Point | 38-40 °C | [2] |

| Boiling Point | 185-187 °C at 10 mmHg | [2] |

| Synonyms | (S)-3-(Benzyloxy)-1,2-propanediol, (R)-3-Benzyloxy-1,2-propanediol (older nomenclature) | [3] |

Applications in Research and Drug Development

(S)-(-)-Benzylglycerol serves as a key chiral intermediate in the synthesis of complex molecules. Its applications span several areas of pharmaceutical and biochemical research:

-

Pharmaceutical Intermediates: It is a precursor in the synthesis of various pharmaceutical agents.[3][4][5] The amino derivatives of mono-benzyl glycerol ether, for instance, are used as α and β adrenergic blocking agents.[4]

-

Glycerolipid Metabolism Research: Researchers utilize (S)-(-)-Benzylglycerol and its derivatives as reagents in biochemical assays to investigate glycerolipid metabolism, which is crucial for understanding numerous metabolic diseases.[3]

-

Enantioselective Synthesis: The defined stereocenter of (S)-(-)-Benzylglycerol makes it an essential starting material for the enantioselective synthesis of complex natural products and drugs, ensuring the desired biological activity and reducing potential side effects from other stereoisomers.

Experimental Protocols

A common application of benzylglycerol is in etherification reactions. The following protocol is a representative example of the benzylation of glycerol, which can be adapted for stereospecific synthesis.

Solvent-Free Benzylation of Glycerol

This protocol describes the reaction of glycerol with benzyl alcohol in the absence of a solvent, using a solid acid catalyst.[4]

Materials:

-

Glycerol

-

Benzyl alcohol

-

Solid acid catalyst (e.g., Cs2.5H0.5PW12O40/K-10)[4]

-

Nitrogen gas

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring equipment

Procedure:

-

Catalyst Preparation: The Cs2.5H0.5PW12O40/K-10 catalyst is prepared by an incipient wetness impregnation method.[4]

-

Reaction Setup: In a batch reactor, combine glycerol and benzyl alcohol. A typical molar ratio is 1:4 (glycerol to benzyl alcohol).[4]

-

Catalyst Addition: Add the solid acid catalyst to the reaction mixture. A typical loading is 0.03 g/cm³ with respect to the total reaction volume.[4]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to displace any air.[4]

-

Reaction Conditions: Heat the mixture to the desired temperature (e.g., 150 °C) with vigorous stirring (e.g., 1000 rpm) to avoid mass transfer limitations.[4]

-

Monitoring and Work-up: Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS). Upon completion, the catalyst can be filtered off, and the product, mono-benzyl glycerol ether (MBGE), can be isolated and purified from the reaction mixture.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzylglycerol.

Caption: Generalized workflow for the synthesis of (S)-(-)-Benzylglycerol.

References

A Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol: Physicochemical Properties and Applications in Drug Development

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral building block crucial in the synthesis of various pharmaceutical compounds. Its specific stereochemistry and functional groups make it a valuable starting material for complex molecules, including antiviral agents and components of drug delivery systems. This technical guide provides an in-depth overview of its key physical properties, outlines the experimental methodologies for their determination, and explores its application in significant research and development workflows.

Physicochemical Properties

The melting and boiling points are critical physical constants that define the purity and the physical state of a substance under varying temperatures.

| Property | Value |

| Melting Point | 24-26 °C |

| Boiling Point | 261 °C |

Experimental Protocols for Physicochemical Characterization

While specific experimental documentation for the determination of the melting and boiling points of this compound is not detailed in readily available literature, the following represents standard methodologies employed for such characterizations in a laboratory setting.

Melting Point Determination:

A common method for determining the melting point of a solid compound is using a capillary melting point apparatus.

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Boiling Point Determination:

The boiling point of a liquid can be determined using a distillation method or a micro-boiling point determination technique.

-

Apparatus Setup: For a macro-scale determination, a standard distillation apparatus is assembled, consisting of a distillation flask, a condenser, a thermometer, and a receiving flask. The thermometer bulb is positioned so that its top is level with the side arm of the distillation flask.

-

Heating: The liquid in the distillation flask is heated gently.

-

Boiling Point Reading: As the liquid boils and its vapor condenses on the thermometer bulb, the temperature will stabilize. This stable temperature, at which the liquid and vapor are in equilibrium, is recorded as the boiling point at the given atmospheric pressure.

Applications in Drug Development

This compound serves as a critical chiral precursor in the synthesis of important pharmaceutical molecules.

1. Synthesis of Antiviral Nucleotide Analogs:

This compound is a key starting material for the synthesis of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine, also known as Cidofovir. Cidofovir exhibits potent activity against a range of DNA viruses. The synthesis involves a multi-step process where the chiral backbone of the final molecule is derived from this compound.

2. Component of Cationic Cardiolipin Analogs for Drug Delivery:

This compound is also utilized in the synthesis of novel cationic cardiolipin analogs. These synthetic lipids are designed to act as efficient carriers for therapeutic agents, such as small interfering RNA (siRNA), in drug delivery systems. The glycerol backbone of the cardiolipin analog can be derived from this chiral precursor. Cationic lipids can form complexes with negatively charged nucleic acids, facilitating their entry into cells.

Spectroscopic and Synthetic Profile of (S)-(-)-3-Benzyloxy-1,2-propanediol: A Chiral Building Block for Drug Development

Introduction

(S)-(-)-3-Benzyloxy-1,2-propanediol is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its stereodefined structure makes it a crucial intermediate in the asymmetric synthesis of various bioactive molecules, most notably beta-adrenergic blocking agents (beta-blockers). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, detailed experimental protocols for its analysis, and its application in the synthesis of the beta-blocker (S)-propranolol, alongside the relevant signaling pathway. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.40–7.28 | m | - | Ar-H |

| 4.55 | s | - | -OCH₂Ph |

| 3.89 | dq | 9.9, 5.1 | -CH(OH)- |

| 3.73–3.60 | m | - | -CH₂(OH) |

| 3.56 | qd | 9.7, 5.1 | -CH₂O- |

| 2.74 | s | - | -OH |

| 2.26 | s | - | -OH |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.64 | Ar-C (quaternary) |

| 128.54 | Ar-CH |

| 127.96 | Ar-CH |

| 127.81 | Ar-CH |

| 73.63 | -OCH₂Ph |

| 71.82 | -CH₂O- |

| 70.61 | -CH(OH)- |

| 64.10 | -CH₂(OH) |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1495, 1455 | Medium to Weak | C=C stretch (aromatic ring) |

| 1100-1000 | Strong | C-O stretch (alcohol, ether) |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample preparation: Neat or as a thin film.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | Low | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - H₂O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 512-1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: -10 to 220 ppm

-

Proton decoupling: Broadband decoupling is applied to obtain singlet peaks for all carbon atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): For Attenuated Total Reflectance (ATR) FTIR, a small drop of the viscous liquid this compound is placed directly onto the diamond or germanium crystal of the ATR accessory.[1]

-

Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is used.[2]

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. A small aliquot is then further diluted to the low µg/mL or high ng/mL range for analysis.

-

Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction, is used.

-

EI-MS Parameters:

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-400

-

Applications in Drug Development: Synthesis of (S)-Propranolol

This compound is a key chiral precursor in the synthesis of (S)-propranolol, the enantiomer responsible for the beta-blocking activity.[3]

Mechanism of Action: Beta-Adrenergic Signaling Pathway

Propranolol is a non-selective beta-blocker that antagonizes the action of catecholamines (e.g., adrenaline) at β₁ and β₂-adrenergic receptors.[4][5] This action is crucial in managing cardiovascular conditions.

The well-defined spectroscopic characteristics of this compound, coupled with its utility as a chiral synthon, underscore its importance in modern drug discovery and development. The data and protocols presented herein provide a valuable resource for researchers working on the asymmetric synthesis of beta-blockers and other chiral pharmaceuticals. A thorough understanding of its properties and applications is essential for the efficient and stereoselective production of these vital medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (S)-(-)-3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-(-)-3-Benzyloxy-1,2-propanediol. This document details the experimental protocols for acquiring high-resolution spectra, presents a thorough interpretation of the spectral data, and offers a visual representation of the molecular structure with corresponding NMR assignments.

Introduction

This compound is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its versatile structure, featuring a protected primary alcohol and a vicinal diol, makes it a valuable precursor for the synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed reference for the ¹H and ¹³C NMR spectra of this key chiral intermediate.

Experimental Protocols

The following protocols describe the methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this compound and its residual peak can be used as an internal reference.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer and Parameters

The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz (or higher)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-32 (depending on sample concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Referencing: TMS (δ 0.00 ppm) or residual CHCl₃ (δ 7.26 ppm)

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 512-1024 (or more, as ¹³C is less sensitive)

-

Relaxation Delay (d1): 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: -10 to 220 ppm

-

Referencing: TMS (δ 0.00 ppm) or CDCl₃ (δ 77.16 ppm)

NMR Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.27 | m | 5H | Ar-H |

| 4.58 | s | 2H | Ph-CH ₂-O |

| 3.95 | m | 1H | CH (OH) |

| 3.72 | dd | 1H | CH ₂(OH) |

| 3.65 | dd | 1H | CH ₂(OH) |

| 3.56 | dd | 1H | O-CH ₂-CH |

| 3.51 | dd | 1H | O-CH ₂-CH |

| 2.65 | d | 1H | CH(OH ) |

| 2.08 | t | 1H | CH₂(OH ) |

m = multiplet, s = singlet, dd = doublet of doublets, d = doublet, t = triplet

¹³C NMR Data

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ) / ppm | Assignment |

| 137.8 | Ar-C (quaternary) |

| 128.6 | Ar-C H |

| 127.9 | Ar-C H |

| 127.8 | Ar-C H |

| 73.5 | Ph-C H₂-O |

| 72.2 | O-C H₂-CH |

| 70.8 | C H(OH) |

| 64.3 | C H₂(OH) |

Structural Assignment and Visualization

The chemical structure of this compound with atom numbering corresponding to the NMR assignments is presented below.

Caption: Molecular structure of this compound.

Interpretation of Spectra

¹H NMR Spectrum

-

Aromatic Protons (7.39 - 7.27 ppm): The multiplet in this region with an integration of 5H corresponds to the five protons of the phenyl ring.

-

Benzyl Protons (4.58 ppm): The singlet integrating to 2H is assigned to the methylene protons (Ph-CH ₂-O) of the benzyl group. The singlet nature arises from the absence of adjacent protons.

-

Methine Proton (3.95 ppm): The multiplet at 3.95 ppm corresponds to the single proton on the chiral center (CH OH). It is coupled to the adjacent methylene protons.

-

Diol Methylene Protons (3.72 and 3.65 ppm): These two doublet of doublets are assigned to the diastereotopic protons of the CH ₂(OH) group. They are coupled to each other (geminal coupling) and to the methine proton.

-

Ether Methylene Protons (3.56 and 3.51 ppm): These two doublet of doublets correspond to the diastereotopic protons of the O-CH ₂-CH group, coupled to the adjacent methine proton.

-

Hydroxyl Protons (2.65 and 2.08 ppm): The doublet and triplet at 2.65 and 2.08 ppm are assigned to the hydroxyl protons of the secondary and primary alcohols, respectively. Their multiplicity arises from coupling to the adjacent C-H protons. These signals are often broad and their chemical shift can be concentration and temperature dependent. They will also exchange with D₂O.

¹³C NMR Spectrum

-

Aromatic Carbons (137.8 - 127.8 ppm): The signals in this region are characteristic of the phenyl group. The quaternary carbon (Ar-C ) appears at 137.8 ppm, while the five protonated aromatic carbons appear between 128.6 and 127.8 ppm.

-

Benzyl Carbon (73.5 ppm): The peak at 73.5 ppm is assigned to the carbon of the benzyl methylene group (Ph-C H₂-O).

-

Ether Methylene Carbon (72.2 ppm): This signal corresponds to the carbon of the methylene group adjacent to the ether oxygen (O-C H₂-CH).

-

Methine Carbon (70.8 ppm): The peak at 70.8 ppm is assigned to the carbon of the secondary alcohol (C HOH).

-

Primary Alcohol Carbon (64.3 ppm): The signal at 64.3 ppm corresponds to the carbon of the primary alcohol group (C H₂OH).

This comprehensive guide provides the necessary spectral data and experimental context for the confident identification and characterization of this compound, aiding researchers in its application for complex chemical syntheses.

A Comprehensive Technical Review of (S)-(-)-3-Benzyloxy-1,2-propanediol: Synthesis, Properties, and Applications in Drug Development

(S)-(-)-3-Benzyloxy-1,2-propanediol, a chiral building block of significant interest in medicinal chemistry, serves as a crucial intermediate in the asymmetric synthesis of various pharmaceuticals, most notably beta-adrenergic blocking agents (β-blockers). Its defined stereochemistry is paramount for the efficacy and safety of the final drug products. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its pivotal role in drug development, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a white to light yellow solid or a colorless to light yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| CAS Number | 17325-85-8 | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Melting Point | 24-26 °C (lit.) | [3] |

| Boiling Point | 261 °C (lit.) | [3][4] |

| Density | 1.140 g/mL at 20 °C (for the racemic mixture) | [5] |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Technique | Data | Reference |

| ¹H NMR | Spectra available | [6][7] |

| ¹³C NMR | Spectra available | [2] |

| IR | Spectra available | [2] |

Synthesis of this compound

The enantiomerically pure this compound is primarily synthesized through the kinetic resolution of a racemic precursor, most commonly benzyl glycidyl ether. Both enzymatic and chemo-catalytic methods have been successfully employed.

Hydrolytic Kinetic Resolution (HKR) using Chiral (salen)Co(III) Complexes

One of the most efficient methods for the synthesis of enantioenriched terminal epoxides and 1,2-diols is the hydrolytic kinetic resolution (HKR) catalyzed by chiral (salen)Co(III) complexes.[8] This method affords both the unreacted epoxide and the 1,2-diol product in high enantiomeric excess.[8][9]

Experimental Protocol:

A general procedure for the HKR of racemic benzyl glycidyl ether is as follows:

-

To a solution of the chiral (salen)Co(III) catalyst (0.2-2.0 mol%) in a suitable solvent (e.g., methylene chloride), the racemic benzyl glycidyl ether is added.

-

The mixture is cooled to 0-4 °C.

-

Water (0.5-0.7 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress and enantiomeric excess are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the this compound is isolated and purified using standard techniques such as column chromatography.

This method has been shown to resolve a wide variety of terminal epoxides to ≥99% ee.[8] The mechanism involves a cooperative bimetallic catalysis where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide nucleophile.[10]

Biocatalytic Resolution using Talaromyces flavus

Enzymatic resolution offers a green and highly selective alternative for the synthesis of chiral compounds. The fungus Talaromyces flavus, which contains a constitutive epoxide hydrolase (EH), has been shown to effectively resolve racemic benzyl glycidyl ether.[11]

Experimental Protocol:

-

Talaromyces flavus is cultured in a suitable fermentation medium.

-

The racemic benzyl glycidyl ether is added to the culture.

-

The biotransformation is carried out under optimized conditions of temperature and pH.

-

The reaction results in the formation of (R)-benzyl glycidyl ether and (S)-3-benzyloxy-1,2-propanediol.

-

The desired (S)-diol is then extracted from the reaction mixture and purified.

Optimized fermentation conditions have been reported to yield (R)-benzyl glycidyl ether with an enantiomeric excess of 96%.[11][12]

Applications in Drug Development

This compound is a valuable chiral synthon for the preparation of a variety of pharmaceutical compounds.[3] Its primary application is in the synthesis of (S)-β-blockers, a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.

The stereochemistry at the 2-position of the propanediol backbone is crucial for the pharmacological activity of β-blockers. The (S)-enantiomer is typically the more active isomer. The synthesis of these drugs often involves the opening of a chiral epoxide derived from this compound with an appropriate amine.

dot

Caption: Synthetic pathway to (S)-β-blockers.

Mechanism of Action of β-Blockers and the Beta-Adrenergic Signaling Pathway

β-blockers exert their therapeutic effects by antagonizing the action of catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), at β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's "fight or flight" response.

The beta-adrenergic signaling pathway is initiated by the binding of a catecholamine to a β-adrenergic receptor. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a physiological response, such as an increase in heart rate and contractility.

β-blockers competitively inhibit the binding of catecholamines to the β-adrenergic receptors, thereby blocking this signaling cascade and reducing the downstream physiological effects.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 17325-85-8 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(17325-85-8) 1H NMR [m.chemicalbook.com]

- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. Mechanistic basis for high stereoselectivity and broad substrate scope in the (salen)Co(III)-catalyzed hydrolytic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocatalytic resolution of benzyl glycidyl ether and its derivates by Talaromyces flavus: effect of phenyl ring substituents on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of (S)-(-)-3-Benzyloxy-1,2-propanediol as a Chiral Building Block in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol, a versatile chiral synthon, has emerged as a cornerstone in the asymmetric synthesis of a wide array of pharmaceuticals, most notably beta-blockers and complex phospholipids. Its predefined stereochemistry at the C2 position provides a crucial advantage in the development of enantiomerically pure drugs, where biological activity is often confined to a single stereoisomer. This technical guide delves into the synthesis, applications, and signaling pathway interactions of molecules derived from this essential chiral building block.

Physicochemical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether or 1-O-Benzyl-sn-glycerol, is a white to light yellow solid or clear liquid with the following properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 17325-85-8 |

| Purity | >98.0% (GC) |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

Application in the Synthesis of Chiral Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, are a class of drugs predominantly used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. The therapeutic efficacy of many beta-blockers resides in a single enantiomer, making stereoselective synthesis paramount. This compound serves as a key starting material for the synthesis of the biologically active (S)-enantiomers of several beta-blockers, including (S)-propranolol and (S)-atenolol.

The general synthetic strategy involves the conversion of this compound into a reactive electrophile, typically a tosylate or an epoxide, which can then be coupled with the appropriate aryloxy or amino precursor.

Synthesis of (S)-Propranolol

The synthesis of (S)-propranolol from this compound proceeds through the formation of a key tosylated intermediate.

Experimental Protocols:

A general two-step synthesis of (S)-propranolol with an overall yield of 84% and an enantiomeric excess (ee) of 89% has been reported.[1] A more detailed, analogous synthesis of racemic propranolol involves the reaction of 1-naphthol with epichlorohydrin, followed by reaction with isopropylamine, with reported yields of 93-94.5% for the final amination step.[2] For the synthesis of the enantiomerically pure (S)-propranolol, a kinetic resolution of the intermediate α-naphthyl glycidyl ether can be employed.[1]

Tosylation of this compound (General Procedure): To a solution of the diol in a suitable solvent such as pyridine or dichloromethane at 0 °C, p-toluenesulfonyl chloride (TsCl) is added portion-wise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. The workup involves quenching with water or dilute acid, extraction with an organic solvent, and purification by chromatography.

Synthesis of (S)-Atenolol

Similarly, (S)-atenolol can be synthesized from a chiral precursor derived from this compound. A reported synthesis of (S)-atenolol achieved an enantiomeric excess of >99% with an overall yield of 9.9%.[3] Another method starting from 2-(4-hydroxyphenyl)acetamide and (R)-epichlorohydrin (which can be derived from (S)-3-benzyloxy-1,2-propanediol) reports yields of 78-90% with enantiomeric excess ranging from 92% to 99%.[4]

Role in Phospholipid Synthesis

This compound, as 1-O-Benzyl-sn-glycerol, is a crucial starting material for the stereospecific synthesis of various phospholipids, which are fundamental components of cell membranes and play vital roles in cellular signaling.

Synthesis of Phosphatidylcholines

The synthesis of phosphatidylcholines, a major class of phospholipids, can be achieved starting from 1-O-benzyl-sn-glycerol. The synthesis involves protection of the vicinal diol, followed by phosphorylation and subsequent deprotection steps.

Experimental Protocol for the Preparation of (S)-1-Benzyl-2,3-O-isopropylidene Glycerol: this compound can be reacted with acetone in the presence of a catalytic amount of acid to form the corresponding isopropylidene acetal. This protected intermediate is a common precursor in phospholipid synthesis.[4][5]

Synthesis of Platelet-Activating Factor (PAF) Analogs

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in various physiological and pathological processes. This compound can be utilized in the synthesis of chiral PAF analogs, which are valuable tools for studying PAF signaling and for the development of potential therapeutic agents. The synthesis generally involves the introduction of a long-chain alkyl ether at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position of the glycerol backbone.

Signaling Pathways of Derived Molecules

The biological effects of beta-blockers and phospholipids are mediated through their interaction with specific cellular signaling pathways.

Beta-Adrenergic Signaling Pathway

Beta-blockers, such as propranolol and atenolol, exert their effects by antagonizing beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This antagonism modulates the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

Phospholipids are integral to the PI3K/Akt signaling pathway, a crucial cascade that regulates cell survival, growth, and proliferation. Phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger.

Platelet-Activating Factor (PAF) Signaling Pathway

PAF and its analogs initiate signaling by binding to the PAF receptor (PAFR), another GPCR. This interaction activates various intracellular signaling cascades, leading to a range of physiological responses, including platelet aggregation and inflammation.

Conclusion

This compound stands as a critical and versatile chiral building block in modern pharmaceutical and life sciences research. Its inherent stereochemistry provides an efficient and reliable route to the synthesis of enantiomerically pure drugs, particularly beta-blockers, and complex bioactive lipids. A thorough understanding of its synthetic transformations and the biological pathways of its derivatives is essential for the continued development of novel and effective therapeutics. This guide provides a foundational overview to aid researchers and drug development professionals in harnessing the full potential of this invaluable chiral synthon.

References

An In-depth Technical Guide to (S)-(-)-3-Benzyloxy-1,2-propanediol for Researchers and Drug Development Professionals

(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, comprising a protected primary alcohol and a vicinal diol on a stereochemically defined backbone, make it a versatile precursor for the synthesis of complex chiral molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, and its application in drug development, supported by experimental context.

Synonyms and Chemical Identifiers

A clear identification of chemical compounds is crucial for research and development. This compound is known by several alternative names and is registered under various chemical identifiers.

| Identifier Type | Identifier |

| IUPAC Name | (2S)-3-(Benzyloxy)propane-1,2-diol |

| CAS Number | 17325-85-8 |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| Synonyms | 1-Benzyl-sn-glycerol, (2S)-3-(phenylmethoxy)propane-1,2-diol, (S)-(-)-Glycerol α-Benzyl Ether, (S)-Glycerol 1-benzyl ether |

Quantitative Data Summary

The physicochemical properties of this compound are essential for its handling, reaction setup, and purification. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Appearance | White to light yellow powder or lump, or colorless to light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 24-26 °C | |

| Boiling Point | 261 °C | |

| Density | 1.140 g/mL at 20 °C | [2] |

| Specific Rotation ([α]20/D) | -4.0 to -7.0° (c=20, CHCl₃) |

Application in Drug Development

This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents. Its primary utility lies in providing a stereochemically defined glycerol backbone, which is a common structural motif in many biologically active molecules.

One of the most notable applications is in the synthesis of antiviral nucleotide analogs. For instance, it is a key starting material for the synthesis of (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (Cidofovir), a potent antiviral drug used to treat cytomegalovirus (CMV) retinitis in AIDS patients.[3][4] The synthesis leverages the pre-existing stereocenter in this compound to ensure the correct stereochemistry in the final drug molecule, which is crucial for its biological activity.[3] The benzyloxy group serves as a protecting group for the primary alcohol, allowing for selective modification of the vicinal diols.

The general synthetic strategy involves the coupling of the protected glycerol moiety with a nucleobase, followed by the introduction of the phosphonate group and subsequent deprotection steps. This approach highlights the importance of this compound as a valuable chiral pool starting material.

Experimental Protocols

General Synthesis Approach for a Benzyloxy-alkanol:

A common method for the synthesis of benzyl ethers is the Williamson ether synthesis. For a related compound, the following procedure is illustrative:

-

Reaction Setup: A solution of the diol (e.g., 1,3-propanediol) and benzyl bromide in a suitable dry solvent (e.g., tetrahydrofuran) is prepared in a reaction flask and cooled to 0 °C.

-

Base Addition: A strong base, such as potassium tert-butoxide, is added portion-wise to the cooled solution while maintaining a low temperature.

-

Reaction: The reaction mixture is stirred at room temperature overnight to allow for the formation of the benzyl ether.

-

Workup: The reaction is quenched with an acidic solution (e.g., 2N HCl) and extracted with an organic solvent (e.g., ether).

-

Purification: The organic phase is washed, dried, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure to yield the pure benzyloxy-alkanol.

For the enantioselective synthesis of this compound, one would typically start with an enantiomerically pure precursor, such as (R)-glycidol or (S)-glycerol acetonide, to introduce the desired stereochemistry.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical antiviral drug, showcasing the logical progression from starting material to the final active pharmaceutical ingredient (API).

Caption: Generalized synthetic workflow from this compound to a final API.

Signaling Pathway Involvement

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is directly involved in specific cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of molecules that do interact with biological pathways. For instance, its derivative, Cidofovir, acts as an antiviral by inhibiting viral DNA synthesis.[5]

Glycerol and its derivatives are fundamental components of lipids, which are key players in various signaling cascades, such as those involving diacylglycerol (DAG) and phosphatidic acid (PA).[6][7] However, the direct participation of a protected glycerol derivative like this compound in these pathways has not been documented. Its utility remains firmly in the realm of enabling the synthesis of complex, biologically active molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 3. Synthesis and antiviral activity of the nucleotide analogue (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cytosine (cidofovir): results of a phase I/II study of a novel antiviral nucleotide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of (S)-1-[(3-hydroxy-2-phosphonyl methoxy) propyl] cytosine on the replication and morphogenesis of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(S)-(-)-3-Benzyloxy-1,2-propanediol material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(-)-3-Benzyloxy-1,2-propanediol, a key chiral building block used in organic synthesis. The information is compiled to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and use of this compound.

Section 1: Chemical and Physical Properties

This compound, also known as (S)-(-)-Glycerol α-Benzyl Ether, is a chiral polyol essential for the synthesis of complex organic molecules. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 17325-85-8 |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid |

| Melting Point | 25-29 °C (lit.) |

| Density | 1.140 g/mL at 20 °C (lit.) |

| Purity | >98.0% (GC) |

| Synonyms | (S)-(-)-Glycerol α-Benzyl Ether, (2S)-3-(phenylmethoxy)propane-1,2-diol |

Section 2: Hazard Identification and GHS Classification

Based on aggregated data from multiple suppliers, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements. It is important to note that some suppliers do not classify this chemical as hazardous. However, a conservative approach to handling is always recommended.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |

GHS Pictogram:

-

Irritant

Signal Word:

-

Warning

The following diagram illustrates the GHS hazard communication workflow for this chemical.

Section 3: Toxicological Data

| Test | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | 1650 mg/kg[2] |

The toxicological effects reported were limited to the lethal dose value[2]. As with any chemical, unnecessary exposure should be avoided.

Section 4: Experimental Protocols and Safe Handling

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the standard operating procedure for handling this and similar chiral reagents in a laboratory setting.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, additional protective clothing may be necessary.

Engineering Controls:

-

All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Section 5: Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions. It is, however, hygroscopic and should be protected from moisture.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.

Section 6: First-Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

If on Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation occurs.

Section 7: Biological Signaling Pathways

As a synthetic chiral building block, this compound is not known to be involved in any specific biological signaling pathways. Its primary application is as a reactant in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds.

Disclaimer: This document is intended as a guide and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol from Glycerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of the chiral building block, (S)-(-)-3-Benzyloxy-1,2-propanediol, commencing from the readily available starting material, glycerol. The described methodology involves a two-stage process: the initial synthesis of racemic (±)-3-Benzyloxy-1,2-propanediol, followed by an efficient enzymatic kinetic resolution to isolate the desired (S)-enantiomer. This chiral diol is a valuable intermediate in the synthesis of various pharmaceutical agents and complex organic molecules.

I. Overview of the Synthetic Strategy

The synthesis commences with the protection of one of the primary hydroxyl groups of glycerol as a benzyl ether to yield racemic (±)-3-Benzyloxy-1,2-propanediol. Subsequently, a lipase-catalyzed kinetic resolution is employed to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

II. Experimental Protocols

A. Synthesis of Racemic (±)-3-Benzyloxy-1,2-propanediol

This protocol is adapted from established procedures for the benzylation of glycerol.[1]

Materials:

-

Glycerol

-

Benzyl chloride

-

Sodium hydroxide (NaOH)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 equivalent) in deionized water. Add glycerol (1.2 equivalents) to this solution with stirring.

-

Addition of Benzyl Chloride: To the stirring solution, add toluene, followed by the dropwise addition of benzyl chloride (1.0 equivalent) over 30 minutes.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield racemic (±)-3-Benzyloxy-1,2-propanediol as a colorless oil.

B. Enzymatic Kinetic Resolution of (±)-3-Benzyloxy-1,2-propanediol

This protocol is based on the successful resolution of structurally similar 3-aryloxy-1,2-propanediols using lipase-catalyzed transesterification.[2]

Materials:

-

Racemic (±)-3-Benzyloxy-1,2-propanediol

-

Immobilized Lipase from Burkholderia ambifaria (e.g., CLEAs-YCJ01) or Pseudomonas fluorescens[2][3]

-

Vinyl acetate (acylating agent)

-

Isopropyl ether (solvent)

-

Molecular sieves (4 Å)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Filtration apparatus

-

Rotary evaporator

-

Glassware for column chromatography

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

Reaction Setup: To a flask containing isopropyl ether, add racemic (±)-3-Benzyloxy-1,2-propanediol and vinyl acetate (typically 2-3 equivalents). Add activated molecular sieves to ensure anhydrous conditions.

-

Enzyme Addition: Add the immobilized lipase (e.g., 10-20 mg per 100 mg of substrate).

-

Incubation: Incubate the mixture in an orbital shaker at a controlled temperature (e.g., 35-45 °C) and agitation (e.g., 180 rpm).

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining diol and the formed acetate. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the acylated (R)-enantiomer by silica gel column chromatography.

III. Data Presentation

The following table summarizes representative data for the enzymatic resolution of 3-aryloxy-1,2-propanediols, which serves as a strong indicator for the expected outcome with 3-benzyloxy-1,2-propanediol.[2]

| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (ee %) |

| 3-(4-methylphenoxy)-1,2-propanediol | CLEAs-YCJ01 | Vinyl acetate | Isopropyl ether | 35 | 12 | ~50 | (S)-diacetate (99.2) |

| 3-(4-chlorophenoxy)-1,2-propanediol | CLEAs-YCJ01 | Vinyl acetate | Isopropyl ether | 35 | 12 | ~50 | (S)-diacetate (98.5) |

| 3-phenoxy-1,2-propanediol | CLEAs-YCJ01 | Vinyl acetate | Isopropyl ether | 35 | 12 | ~50 | (S)-diacetate (97.8) |

IV. Visualizations

A. Synthetic Workflow

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-3-Benzyloxy-1,2-propanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-(-)-3-Benzyloxy-1,2-propanediol as a versatile chiral building block in asymmetric synthesis. The primary application highlighted is its role as a precursor for the synthesis of chiral epoxides, which are key intermediates in the preparation of enantiomerically pure pharmaceuticals, particularly beta-adrenergic receptor blockers (β-blockers).

Introduction